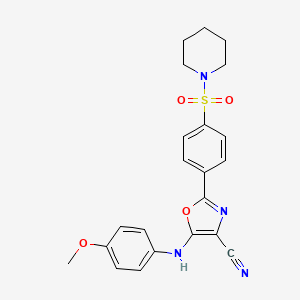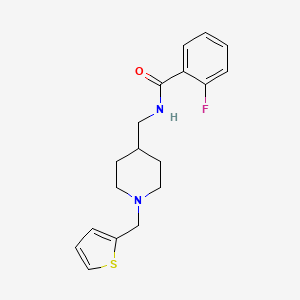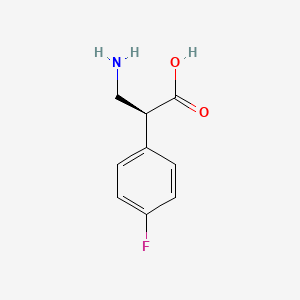
1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as VUF-6002 and belongs to the class of beta-adrenergic receptor antagonists.
Applications De Recherche Scientifique
Seven-Membered Heterocyclic Compounds Synthesis
The synthesis of seven-membered rings, especially azepines, is a critical area of interest in medicinal chemistry due to their relevance in the development of pharmaceuticals. The photoinduced ring-expansion of nitrenes derived from phenyl azides, particularly with electron-withdrawing substituents, is a well-established reaction for synthesizing azepines. This process often results in the formation of 3-substituted-3H-azepine as the final product. The photolysis of azides, such as 2,6-dichloro- and 2,6-dibromo-4-azidophenol, under certain conditions can yield hydroxydidehydroazepine or, at higher concentrations, the tautomeric azepino-4-ones, demonstrating a method to obtain compounds structurally related to 1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride (LeCount, 1995).
Antioxidant Properties of Novel Derivatives
Research into the antioxidant properties of novel 5H-dibenz[b,f]azepine derivatives, including compounds structurally similar to "1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride," has shown promising results. These compounds have been evaluated in various in vitro model systems for their antioxidant properties, utilizing methods such as DPPH radical scavenging, inhibition of lipid peroxidation, and reducing power assays. Notably, compounds containing substituted aminophenols demonstrated predominant antioxidant activities, highlighting the potential of these azepine derivatives in developing antioxidant agents (Vijay Kumar & Naik, 2010).
Propriétés
IUPAC Name |
1-(azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO2.ClH/c16-12-5-6-15(14(17)9-12)20-11-13(19)10-18-7-3-1-2-4-8-18;/h5-6,9,13,19H,1-4,7-8,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVNZMDGYCBJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2994715.png)
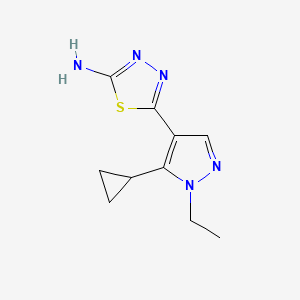
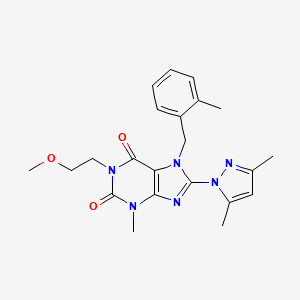
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2994721.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2994722.png)
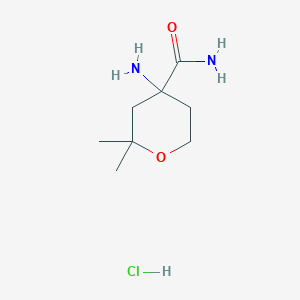
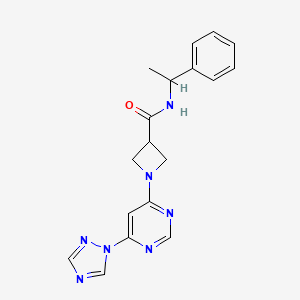

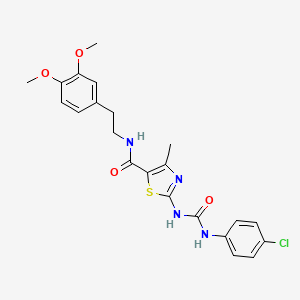
![1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2994729.png)
![4-benzoyl-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2994732.png)
